molecular formula C30H21ClN4O2S3 B2779788 2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 670273-42-4

2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide

Cat. No.: B2779788
CAS No.: 670273-42-4
M. Wt: 601.15
InChI Key: KQYFCTGPAAAJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[2,3-d]pyrimidine derivative featuring a 2-chlorophenyl substituent at position 5, an allyl group at position 3, and a thioacetamide linker connecting the core structure to a benzo[d]thiazole-bearing phenyl moiety. Its structural complexity arises from the fusion of heterocyclic systems—thieno[2,3-d]pyrimidinone and benzo[d]thiazole—which are known to confer diverse bioactivities, including cytotoxic, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21ClN4O2S3/c1-2-14-35-29(37)26-21(20-10-3-4-11-22(20)31)16-38-28(26)34-30(35)39-17-25(36)32-19-9-7-8-18(15-19)27-33-23-12-5-6-13-24(23)40-27/h2-13,15-16H,1,14,17H2,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYFCTGPAAAJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4)SC=C2C6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide is a thienopyrimidine derivative with potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClN3O3SC_{22}H_{22}ClN_3O_3S, with a molecular weight of approximately 476.01 g/mol. The compound features a thienopyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of thienopyrimidine derivatives often involves multi-step organic reactions. The general approach includes:

  • Formation of the Thienopyrimidine Core : This can be achieved through cyclization reactions involving thiophene and pyrimidine derivatives.
  • Substitution Reactions : Introduction of functional groups such as allyl and benzo[d]thiazol moieties through nucleophilic substitution.
  • Purification : Typically involves recrystallization or chromatography to isolate the desired product in high purity.

Antimicrobial Properties

Thienopyrimidine derivatives have been extensively studied for their antimicrobial activities. The compound has shown promising results against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The structure–activity relationship indicates that modifications at specific positions can enhance potency against these pathogens.

Anticancer Activity

Research indicates that thienopyrimidines exhibit significant anticancer properties. Studies have documented the compound's ability to induce apoptosis in cancer cell lines such as HL-60 (human promyelocytic leukemia) and U937 (human histiocytic lymphoma). The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Neuroprotective Effects

Recent studies suggest that compounds similar to this thienopyrimidine may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

PositionModificationEffect on Activity
5ChlorophenylIncreases antibacterial activity
3Allyl groupEnhances anticancer properties
N-(3-(benzo[d]thiazol-2-yl)phenyl)Improves selectivity towards cancer cells

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the efficacy of various thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a new antimicrobial agent .
  • Anticancer Activity Assessment : In vitro experiments showed that treatment with the compound led to a marked decrease in viability of cancer cells compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its role in inducing cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s bioactivity and physicochemical properties can be contextualized by comparing it to structurally related molecules (Table 1). Key substituents influencing activity include:

  • Thieno[2,3-d]pyrimidinone core: Essential for intercalation or enzyme inhibition (e.g., thymidylate synthase).
  • 2-Chlorophenyl group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets.
  • Benzo[d]thiazole moiety : Contributes to DNA interaction and antimicrobial activity via planar aromaticity .

Table 1. Structural and Bioactivity Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Structure Substituents Bioactivity (IC₅₀, μM) Key Findings Reference
2-((3-Allyl-5-(2-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide Allyl, 2-Cl-Ph, benzo[d]thiazole N/A (hypothetical) Predicted high cytotoxicity based on analog data
2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Tetrahydrobenzo, chloro 5.07 (HeLa) Moderate cytotoxicity; lower lipophilicity reduces cell penetration
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Ethyl, dimethyl, difluorophenyl N/A Enhanced metabolic stability due to fluorine substituents
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Amino, methyl, phenyl Not reported Improved solubility via carboxamide group

Cytotoxicity and Mechanism of Action

Thieno[2,3-d]pyrimidines with chloroaryl substituents (e.g., 2-chlorophenyl) exhibit IC₅₀ values in the low micromolar range (1–10 μM) against cervical (HeLa) and breast (MCF-7) cancer lines . The allyl group in the target compound may enhance membrane permeability compared to bulkier alkyl chains (e.g., ethyl or tetrahydrobenzo), as seen in analogs with reduced activity (IC₅₀ > 10 μM) . The benzo[d]thiazole moiety, present in the target compound, is associated with topoisomerase inhibition in related molecules, suggesting a dual mechanism of action .

Antimicrobial Activity

While direct data for the target compound are unavailable, structurally similar acetamide-thieno[2,3-d]pyrimidines show moderate to strong activity against Staphylococcus aureus (MIC = 8–32 μg/mL) and Escherichia coli (MIC = 16–64 μg/mL) . The 2-chlorophenyl group may enhance Gram-positive targeting, whereas the benzo[d]thiazole could broaden spectrum efficacy .

Computational and Structural Insights

Density functional theory (DFT) studies on analogous thieno[2,3-d]pyrimidines reveal that electron-withdrawing groups (e.g., 2-Cl, benzo[d]thiazole) lower HOMO-LUMO gaps (4.5–5.0 eV), enhancing reactivity and target binding . Molecular docking predicts strong interaction with EGFR (binding energy = -9.2 kcal/mol) and PARP-1 (-8.7 kcal/mol), corroborating observed cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.